Cas no 299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI))

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) structure
299-74-1 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
CAS No:299-74-1
MF:C6H14O8S2
MW:278.300560474396
CID:289072
PubChem ID:95839
Update Time:2025-04-19

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
    • [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
    • (2S,3S)-2,3-dihydroxybutane-1,4-diyl-dimethanesulfonate
    • 1,4-Bis mesyl ester of D-threitol
    • AC1L3V7H
    • AC1Q6XW0
    • AR-1L6837
    • CB 40065
    • L-threitol 1,4-bis(methanesulfonate)
    • L-threitol 1,4-bismethane sulfonate
    • L-threitol-1,4-bic-methanesulfonate
    • NSC98767
    • Threitol 1,4-bis(methanesulfonate)
    • Treosulfan
    • treosulphan
    • NSC 39068
    • 1,4-Bis-O-(methylsulfonyl)threitol
    • (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
    • 1,4-Di-O-methanesulfonyl-D-threitol
    • 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
    • 1947-62-2
    • (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
    • NSC 39069;Treosulphan
    • NSC-98767
    • D-Threitol-1,4-bis(methanesulfonate)
    • D-Threitol, 1,4-bis(methanesulfonate)
    • DTXSID601044201
    • r-threitol 1,4-bismethanesulfonate
    • DTXSID101044220
    • 299-74-1
    • MFCD02258964
    • SCHEMBL8466701
    • 21106-06-9
    • D-Threitol 1,4-bis(methanesulfonate)
    • YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI Key: YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • SMILES: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O

Computed Properties

  • Exact Mass: 278.01302
  • Monoisotopic Mass: 278.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 144A^2
  • XLogP3: -2.2

Experimental Properties

  • Density: 1.562
  • Melting Point: 216 °F (NTP, 1992)
  • Boiling Point: 607°Cat760mmHg
  • Flash Point: 320.9°C
  • Refractive Index: 1.518
  • PSA: 127.2
  • LogP: -0.17780

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Related Literature

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd